2,4-Difluoro-3-methoxybenzylamine
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Overview
Description
2,4-Difluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Photophysical Behavior in Fluorogenic Molecules
A study on the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules illuminating the Spinach RNA aptamer, highlights the use of 2,4-Difluoro-3-methoxybenzylamine. The research delves into the impact of solvent interactions on the fluorescence of these molecules, indicating the sensitivity of DFHBI-type molecules to pH and solvent-specific interactions, such as hydrogen bonding and polarity (Santra et al., 2019).
Synthesis and Reactivity in Organic Chemistry
Several studies explore the synthesis and reactivity of compounds related to this compound. One research presents the synthesis of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, using compounds structurally similar to this compound (Kurosawa et al., 2003). Another study focuses on the enantioselective synthesis of unsaturated amino acids employing a similar methodology (Alcón et al., 1999).
Electrosynthesis and Non-Covalent Interactions
The electrosynthesis and non-covalent interaction of compounds containing 2-methoxybenzylamine, a structurally related compound, were investigated. The study discusses the formation of a proton transfer complex between benzoxazole and 3,5-di-tert-butylcatechol (Salehzadeh & Nematollahi, 2014).
Analytical Characterization in Hallucinogenic Substances
A publication discusses the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. The study focuses on the identification and analytical properties of these compounds (Zuba & Sekuła, 2013).
Receptor Interaction Profiles in Psychoactive Substances
Another significant study characterizes the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), providing insights into their pharmacological properties (Rickli et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZMLHVLBRWOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394314 |
Source
|
Record name | 2,4-Difluoro-3-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717094-51-4 |
Source
|
Record name | 2,4-Difluoro-3-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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